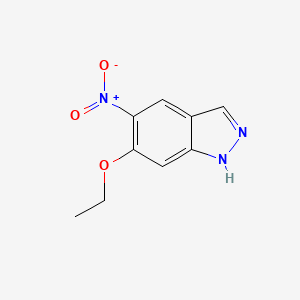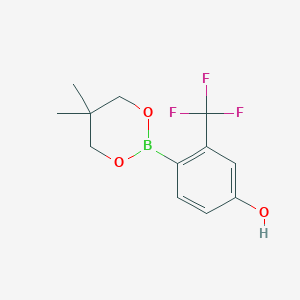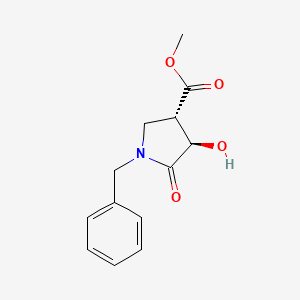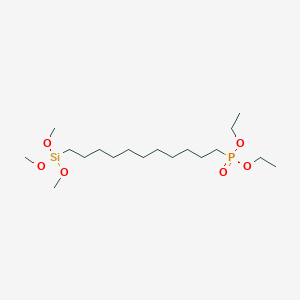
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol, commonly referred to as 6-DMN, is a boron-containing compound with a variety of applications in the fields of chemistry and biochemistry. It has been used in the synthesis of a range of organic compounds, as well as in the development of various therapeutic agents and research tools. 6-DMN has also been studied for its potential role in the regulation of biochemical and physiological processes in cells.
Mecanismo De Acción
The mechanism of action of 6-DMN is not fully understood. It has been proposed that the boron atom in the molecule binds to certain enzymes and proteins in the cell, thereby modulating their activity. This modulation of enzyme and protein activity can lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMN have been studied in a variety of cell types. In general, 6-DMN has been shown to modulate the activity of enzymes and proteins involved in a range of biochemical and physiological processes, such as cell growth, apoptosis, and signal transduction. It has also been shown to alter the expression of certain genes and proteins, as well as to alter the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-DMN has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a range of environments. It is also non-toxic and has low reactivity. However, it is important to note that 6-DMN can be toxic in high concentrations, and that it can react with certain compounds. Therefore, it is important to use caution when working with 6-DMN in the laboratory.
Direcciones Futuras
The potential future directions for 6-DMN are numerous. It could be used to develop new therapeutic agents, as well as to develop new research tools and imaging probes. It could also be used to study the regulation of biochemical and physiological processes in cells. Additionally, it could be used to develop new materials and compounds with boron-containing structures. Finally, it could be used to study the effects of boron-containing compounds on the environment.
Métodos De Síntesis
The synthesis of 6-DMN is typically achieved through a two-step process. The first step involves the reaction of a 1,3-dioxaborinane compound with 5,5-dimethyl-2-naphthol, which yields a boron-containing diol. The second step involves the oxidation of the diol to form 6-DMN. This process has been well-documented in the literature and can be applied to the synthesis of a variety of boron-containing compounds.
Aplicaciones Científicas De Investigación
6-DMN has been widely used as a research tool in the fields of chemistry and biochemistry. It has been used in the synthesis of a range of organic compounds, including boronic acids, boronates, and boron-containing polymers. It has also been used in the development of therapeutic agents, such as drugs that target cancer cells, and as a fluorescent probe for imaging and monitoring biochemical and physiological processes in cells.
Propiedades
IUPAC Name |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-15(2)9-18-16(19-10-15)13-5-3-12-8-14(17)6-4-11(12)7-13/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXQWXJJLPXZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-naphthol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














